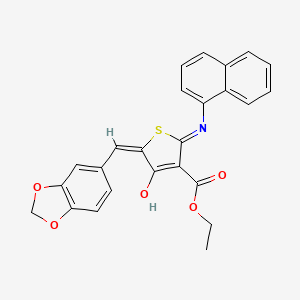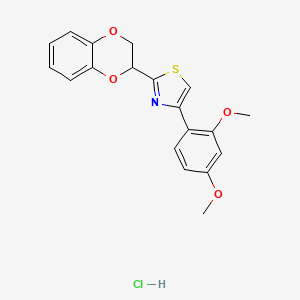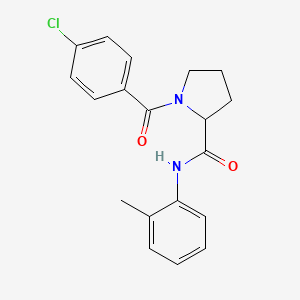![molecular formula C18H23N3OS B6118790 N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has gained significant attention in the scientific community due to its potential therapeutic applications in treating cancer and autoimmune diseases.
作用机制
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide exerts its pharmacological effects by selectively inhibiting the activity of specific protein kinases. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. By inhibiting the activity of BTK, FLT3, and JAK3, N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide disrupts the survival and proliferation of cancer cells and suppresses the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has been shown to have a broad range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell cycle progression, and reduces the expression of anti-apoptotic proteins. In autoimmune diseases, it suppresses the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of immune cells. N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for clinical trials.
实验室实验的优点和局限性
One of the major advantages of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one limitation of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide is its relatively short half-life, which may require frequent dosing in animal studies and clinical trials. Additionally, the high cost of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide may limit its accessibility for some research groups.
未来方向
There are several potential future directions for the research and development of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide. One area of interest is the combination of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide with other targeted therapies or immunotherapies to enhance its antitumor activity. Another potential direction is the investigation of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, the optimization of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide synthesis and formulation may improve its pharmacokinetic properties and reduce its cost, making it more accessible for clinical use.
Conclusion:
In conclusion, N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in treating cancer and autoimmune diseases. Its specificity for protein kinases and minimal toxicity in normal cells make it a valuable tool for studying the role of these kinases in various cellular processes. While there are limitations to its use, the future directions for N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide research and development are promising and warrant further investigation.
合成方法
The synthesis of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide involves a multistep process that includes the reaction of 2-pyridinemethanol with 3-(3-thienyl)propanoic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is further reacted with piperidine to obtain the final product. The synthesis of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has been optimized to improve its yield and purity, making it a viable option for large-scale production.
科学研究应用
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has been extensively studied for its potential therapeutic applications in treating cancer and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and JAK3, which are involved in various signaling pathways that regulate cell growth, differentiation, and survival. In preclinical studies, N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has demonstrated potent antitumor activity against a wide range of cancer cell lines, including lymphoma and leukemia. It has also shown promising results in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(7-6-15-8-11-23-14-15)20-17-5-3-10-21(13-17)12-16-4-1-2-9-19-16/h1-2,4,8-9,11,14,17H,3,5-7,10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPDELNPMYAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)NC(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)
![5-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B6118733.png)

![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)